VO-OHpic, chemically known as hydroxyl(oxo)vanadium 3-hydroxypiridine-2-carboxylic acid, is a small molecule inhibitor of the phosphatase and tensin homolog (PTEN) enzyme. [, , , , , ] PTEN is a tumor suppressor gene that negatively regulates the PI3K/AKT signaling pathway, which is involved in various cellular processes such as cell growth, survival, and proliferation. [, , , , , ] By inhibiting PTEN, VO-OHpic activates the PI3K/AKT pathway, which can have various downstream effects depending on the cellular context. [, , , , , , , , , ]
In scientific research, VO-OHpic is primarily used as a tool to investigate the role of PTEN in various biological processes and disease models. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It allows researchers to study the effects of PTEN inhibition on cell signaling, cell function, and disease pathogenesis.
Vanadium oxo-hydroxyphenylisophthalamate, commonly referred to as VO-OHpic, is a vanadium-based compound recognized for its selective inhibition of phosphatase and tensin homologue deleted on chromosome 10, known as PTEN. This compound has garnered interest in biomedical research due to its potential therapeutic applications, particularly in enhancing insulin sensitivity and mitigating insulin resistance, which are significant factors in diabetes management. The chemical structure of VO-OHpic includes a vanadium atom coordinated with an oxo group and a hydroxyphenylisophthalamate ligand, contributing to its unique biological activity.
VO-OHpic is classified as a small-molecule inhibitor and is categorized under vanadium compounds. Its chemical formula is represented as C₁₃H₉N₃O₅V, with a CAS number of 476310-60-8. The compound has been synthesized and characterized for various biological assays, demonstrating its selective action against PTEN compared to other phosphatases .
The synthesis of VO-OHpic typically involves the reaction of vanadium salts with hydroxyphenylisophthalamic acid under controlled conditions. The general procedure includes:
The synthesis process may require careful monitoring of temperature and pH to ensure optimal yield and purity. The solubility of VO-OHpic in dimethyl sulfoxide is greater than 10 mM, facilitating its use in biological assays .
The molecular structure of VO-OHpic features a central vanadium atom coordinated by an oxo group and a hydroxyphenylisophthalamate ligand. This configuration is crucial for its interaction with PTEN.
VO-OHpic primarily acts as an inhibitor of PTEN through noncompetitive inhibition. This mechanism involves binding to the enzyme without competing with the substrate, thereby altering its activity.
In vitro studies have demonstrated that VO-OHpic inhibits PTEN's lipid phosphatase activity with an IC50 value of 35 nM, indicating high potency. It shows selectivity against various phosphatases, including CBPs and myotubularin, which are inhibited at micromolar concentrations .
The mechanism by which VO-OHpic exerts its inhibitory effects involves several pathways:
Studies indicate that VO-OHpic effectively promotes angiogenesis and reduces apoptosis through activation of the Nrf2 signaling pathway, which plays a critical role in cellular stress responses .
VO-OHpic has several notable applications in scientific research:
VO-OHpic (Vanadium Oxide Hydroxypicolinate) is a vanadyl complex with the chemical name aqua(3-hydroxy-2-pyridinecarboxylato-κN1,κO2)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO2]oxovanadate(1-), hydrogen. Its molecular formula is C₁₂H₁₈N₂O₁₁V⁺ (trihydrate form), with a molecular weight of 415.20–417.22 Da (variations arise from hydration states) [1] [4] [8]. The core structure features a vanadyl ion (V=O) coordinated with two 3-hydroxypicolinic acid (OHpic) ligands and water molecules, forming an octahedral geometry. This arrangement enables high-affinity interactions with PTEN’s catalytic pocket [3] [6].
The inhibitor’s binding dynamics involve reversible coordination with PTEN’s active site, particularly targeting residues in the P-loop (phosphate-binding loop). This interaction disrupts PTEN’s phosphatase activity by sterically hindering substrate access. Studies confirm VO-OHpic acts as a noncompetitive inhibitor, affecting both Km (substrate affinity) and Vmax (maximum reaction rate) of PTEN, with inhibition constants Kic = 27 ± 6 nM and Kiu = 45 ± 11 nM [3]. The reversibility of inhibition was demonstrated through dilution assays, where PTEN activity recovered after inhibitor removal [3].
Solubility and Stability:
Table 1: Structural and Physicochemical Properties of VO-OHpic
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₂O₁₁V⁺ (Trihydrate) |
CAS Number | 476310-60-8 (Trihydrate) |
Molecular Weight | 415.20–417.22 Da |
Purity | >98% (HPLC) |
Solubility | 100 mM in DMSO |
Primary Targets | PTEN phosphatase |
VO-OHpic exhibits exceptional selectivity for PTEN over other phosphatases, attributed to its steric and electronic compatibility with PTEN’s catalytic pocket. Key selectivity data include:
The >100-fold selectivity for PTEN over cysteine-based phosphatases (e.g., PTP1B, SHP-1/2) stems from PTEN’s unique C₂ domain interactions and divalent metal ion dependence. Competitive assays using artificial substrates like 3-O-methylfluorescein phosphate (OMFP) or physiological substrates (PIP₃) confirm comparable inhibition kinetics, validating OMFP as a suitable proxy for PTEN drug screening [3].
Table 2: Selectivity Profile of VO-OHpic Against Phosphatases
Phosphatase | IC₅₀ | Selectivity vs. PTEN |
---|---|---|
PTEN | 46 ± 10 nM | 1-fold (Reference) |
SopB | 588 nM | ~13-fold lower |
MTM | 4.03 µM | ~88-fold lower |
PTPβ | 57.5 µM | >1,000-fold lower |
SAC | >10 µM | >200-fold lower |
VO-OHpic’s inhibition of PTEN triggers hyperactivation of the PI3K/Akt/mTOR pathway, increasing cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) by blocking its dephosphorylation [1] [7]. This results in:
In cancer models, these effects induce PTEN-Induced Cellular Senescence (PICS) in cells with heterozygous PTEN loss (e.g., Hep3B), but not in PTEN-null cells (e.g., SNU475) [7].
Cancer
In hepatocellular carcinoma (HCC) cells with low PTEN expression, VO-OHpic (0–5 µM, 72 h):
Cardiac Protection
In murine cardiac arrest models:
Regenerative Responses
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3